N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide
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Overview
Description
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide is a synthetic compound characterized by its unique chemical structure, which includes an oxazolidinone ring and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide typically involves the reaction of an appropriate oxazolidinone derivative with a trifluoroacetylating agent. The reaction conditions often include the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide include other oxazolidinone derivatives and trifluoroacetamide-containing compounds. Examples include:
- N-[3-[(4S)-2,5-dioxo-4-oxazolidinyl]propyl]guanidine
- N-[3-[(4S)-2,5-dioxo-4-oxazolidinyl]propyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of an oxazolidinone ring and a trifluoroacetamide group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5123-50-2 |
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Molecular Formula |
C8H9F3N2O4 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
N-[3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H9F3N2O4/c9-8(10,11)6(15)12-3-1-2-4-5(14)17-7(16)13-4/h4H,1-3H2,(H,12,15)(H,13,16)/t4-/m0/s1 |
InChI Key |
VAAFZOYHYSWDAC-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@H]1C(=O)OC(=O)N1)CNC(=O)C(F)(F)F |
Canonical SMILES |
C(CC1C(=O)OC(=O)N1)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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